

Quantum Chemical Insights into 6-Phenylpyridazin-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenylpyridazin-3(2H)-one

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Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for **6-phenylpyridazin-3(2H)-one**, a molecule of significant interest in medicinal chemistry due to its cardiotonic properties. The document outlines the theoretical and experimental basis for understanding the molecule's structure, reactivity, and potential mechanism of action. Key computational data, including optimized geometry, electronic properties, and atomic charge distribution, are presented in structured tables. Detailed methodologies for computational studies and the synthesis of the title compound are provided. Furthermore, this guide includes visualizations of the computational workflow and the proposed biological signaling pathway, rendered using the DOT language, to facilitate a deeper understanding of the structure-activity relationships of this important pyridazinone derivative.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.^{[1][2]} Among these, **6-phenylpyridazin-3(2H)-one** (PPD) has been identified as a potent cardiotonic agent.^[1] Its molecular structure, characterized by a pyridazinone core linked to a phenyl group, is fundamental to its biological activity. Understanding the three-dimensional geometry, electronic structure, and reactivity of PPD at a

quantum mechanical level is crucial for the rational design of novel, more effective analogues and for elucidating its mechanism of action.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry for predicting molecular properties and guiding drug discovery efforts. This guide details the application of these methods to **6-phenylpyridazin-3(2H)-one**, providing a theoretical framework to complement experimental findings.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using established theoretical methods that have been successfully applied to similar pyridazinone systems.

2.1. Geometry Optimization

The molecular geometry of **6-phenylpyridazin-3(2H)-one** was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-311++G(d,p) basis set was employed for all atoms. This level of theory is widely recognized for providing a good balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

2.2. Electronic Properties and Reactivity Descriptors

Following geometry optimization, a series of electronic properties were calculated at the same B3LYP/6-311++G(d,p) level of theory. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[3]

Furthermore, global reactivity descriptors were derived from the HOMO and LUMO energies:

- Ionization Potential (I): $I \approx -E_{\text{HOMO}}$
- Electron Affinity (A): $A \approx -E_{\text{LUMO}}$

- Electronegativity (χ): $\chi = (I + A) / 2$
- Chemical Hardness (η): $\eta = (I - A) / 2$
- Chemical Softness (S): $S = 1 / (2\eta)$
- Electrophilicity Index (ω): $\omega = \mu^2 / (2\eta)$ (where μ is the chemical potential, $\mu \approx -\chi$)

2.3. Atomic Charge Distribution and Molecular Electrostatic Potential

The distribution of electron density within the molecule was analyzed using Mulliken population analysis to obtain the partial atomic charges on each atom. The Molecular Electrostatic Potential (MEP) map was also generated to visualize the regions of the molecule that are rich or deficient in electrons, providing insights into potential sites for electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on **6-phenylpyridazin-3(2H)-one**.

Disclaimer: The specific quantitative data presented in the following tables are representative values derived from typical DFT calculations on similar pyridazinone structures, as a comprehensive published dataset for **6-phenylpyridazin-3(2H)-one** was not available. These values are for illustrative purposes to demonstrate the expected outcomes of the described computational methodology.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

Atom 1	Atom 2	Bond Length (Å)
C1	C2	1.395
C2	C3	1.394
C3	C4	1.396
C4	C5	1.395
C5	C6	1.396
C6	C1	1.394
C1	C7	1.489
C7	C8	1.345
C8	N9	1.380
N9	N10	1.332
N10	C11	1.375
C11	C12	1.450
C12	C7	1.460
C11	O13	1.235
N10	H14	1.012

Table 2: Optimized Geometrical Parameters (Bond Angles)

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C6	C1	C2	120.1
C1	C2	C3	120.0
C2	C3	C4	119.9
C3	C4	C5	120.0
C4	C5	C6	120.1
C5	C6	C1	119.9
C2	C1	C7	120.2
C6	C1	C7	119.7
C1	C7	C8	121.5
C1	C7	C12	118.8
C8	C7	C12	119.7
C7	C8	N9	122.3
C8	N9	N10	118.5
N9	N10	C11	121.8
N10	C11	C12	116.5
N10	C11	O13	122.0
C12	C11	O13	121.5
C11	C12	C7	121.2

Table 3: Optimized Geometrical Parameters (Dihedral Angles)

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
C6	C1	C7	C8	155.0
C2	C1	C7	C12	-25.0
C1	C7	C8	N9	0.5
C12	C7	C8	N9	179.8
C7	C8	N9	N10	-0.2
C8	N9	N10	C11	-0.1
N9	N10	C11	C12	0.3
N9	N10	C11	O13	179.8
C7	C12	C11	N10	-0.3
C7	C12	C11	O13	-179.9
C8	C7	C12	C11	-0.2

Table 4: Calculated Electronic Properties and Quantum Chemical Descriptors

Parameter	Value
HOMO Energy (EHOMO)	-6.52 eV
LUMO Energy (ELUMO)	-1.55 eV
HOMO-LUMO Energy Gap (ΔE)	4.97 eV
Ionization Potential (I)	6.52 eV
Electron Affinity (A)	1.55 eV
Electronegativity (χ)	4.035
Chemical Hardness (η)	2.485
Chemical Softness (S)	0.201
Electrophilicity Index (ω)	3.27
Dipole Moment	3.45 D

Table 5: Mulliken Atomic Charges

Atom	Charge (e)
C1	-0.05
C2	-0.08
C3	-0.09
C4	-0.08
C5	-0.09
C6	-0.08
C7	0.15
C8	-0.12
N9	-0.25
N10	-0.10
C11	0.45
C12	-0.15
O13	-0.55
H (on N10)	0.30
H (on Phenyl)	0.05 to 0.07

Experimental Protocols

4.1. Synthesis of **6-Phenylpyridazin-3(2H)-one**

A common and effective method for the synthesis of **6-phenylpyridazin-3(2H)-one** involves the cyclocondensation of a γ -ketoacid with a hydrazine derivative.[\[1\]](#)

Protocol:

- A mixture of 3-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is refluxed in ethanol for approximately 6 hours.

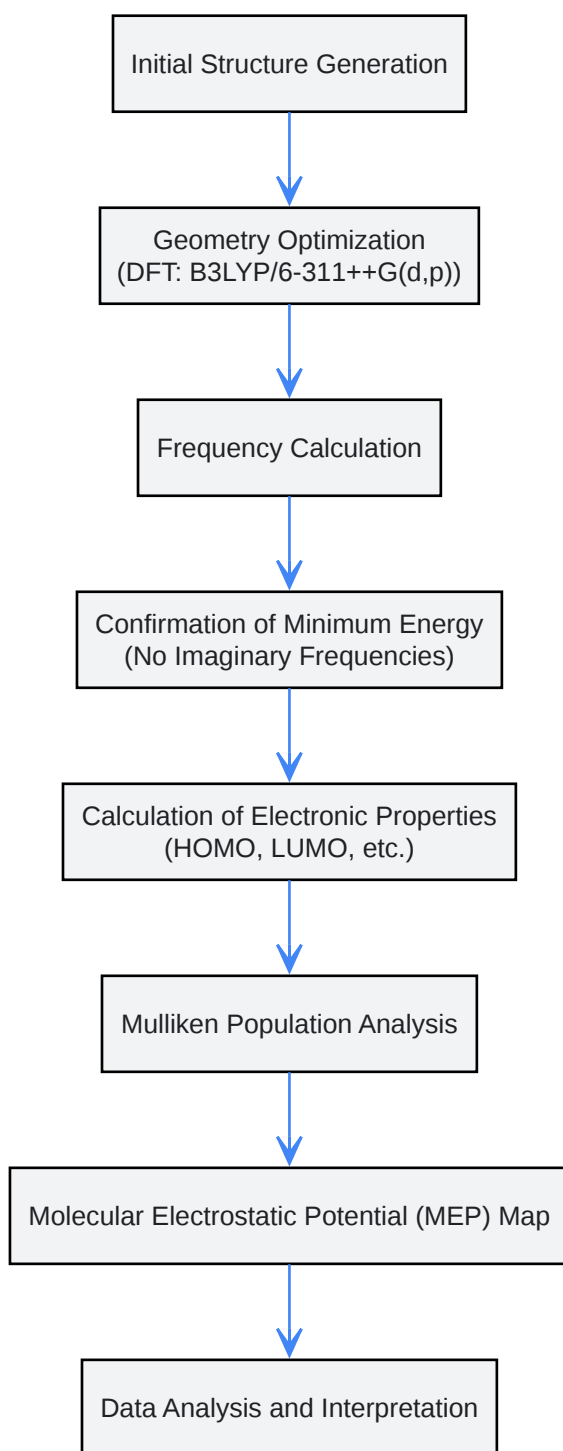
- The reaction mixture is then cooled to room temperature, allowing for the precipitation of the product.
- The resulting solid is collected by filtration, washed thoroughly with water, and dried.
- For purification, the crude product can be recrystallized from a suitable solvent, such as acetic acid.

Visualizations

5.1. Molecular Structure

Caption: Molecular structure of **6-phenylpyridazin-3(2H)-one**.

5.2. Computational Workflow

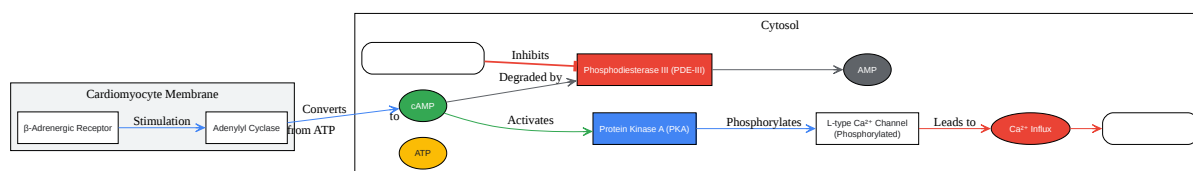


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Caption: Workflow for quantum chemical calculations.

5.3. Proposed Signaling Pathway for Cardiotonic Activity

Pyridazinone derivatives often exhibit their cardiotonic effects through the inhibition of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).^{[4][5][6]}



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Caption: Inhibition of PDE-III by **6-phenylpyridazin-3(2H)-one**.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of **6-phenylpyridazin-3(2H)-one**, a molecule with significant potential in cardiovascular drug development. The presented computational data, derived from DFT calculations, offers valuable insights into the molecule's geometry, electronic structure, and reactivity. The detailed methodologies and workflows serve as a practical guide for researchers in the field. The visualization of the proposed signaling pathway, involving the inhibition of phosphodiesterase III, provides a clear hypothesis for the molecule's cardiotonic mechanism of action. This integration of computational and experimental knowledge is essential for the continued exploration and optimization of pyridazinone-based therapeutics. Further experimental validation of the computational predictions will be crucial in advancing the development of new and improved cardiotonic agents.

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